molecular formula C9H16ClNO B6179650 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole CAS No. 2648972-58-9

3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole

Cat. No. B6179650
CAS RN: 2648972-58-9
M. Wt: 189.7
InChI Key:
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Description

3-tert-Butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole, commonly referred to as 3-BCMO, is an organic compound belonging to the oxazole family. It is a versatile molecule that has been used in a wide range of scientific research applications, from drug discovery to biochemistry and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-BCMO.

Scientific Research Applications

3-BCMO has been used in a variety of scientific research applications, such as drug discovery, biochemistry, and physiology. In drug discovery, 3-BCMO has been used to synthesize novel compounds for the treatment of a variety of diseases, including cancer and infectious diseases. In biochemistry, 3-BCMO has been used as a substrate in enzyme-catalyzed reactions, such as the synthesis of peptides and proteins. In physiology, 3-BCMO has been used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters.

Mechanism of Action

The mechanism of action of 3-BCMO is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. 3-BCMO has also been shown to interact with a variety of other proteins, such as G-proteins and G-protein coupled receptors.
Biochemical and Physiological Effects
3-BCMO has been shown to have a variety of biochemical and physiological effects in a variety of organisms. In humans, 3-BCMO has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. In addition, 3-BCMO has been shown to interact with a variety of other proteins, such as G-proteins and G-protein coupled receptors. Finally, 3-BCMO has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-BCMO in lab experiments include its low cost, its stability in a variety of environments, and its ability to be easily synthesized. In addition, 3-BCMO has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on the body.
However, there are also some limitations to using 3-BCMO in lab experiments. For example, 3-BCMO is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, 3-BCMO is not very stable at high temperatures, making it difficult to use in high-temperature experiments. Finally, 3-BCMO has not been extensively studied, so its full range of biochemical and physiological effects is not yet fully understood.

Future Directions

The future of 3-BCMO research is promising. There are a number of potential future directions, such as further studies of its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, 3-BCMO could be used as a tool to study the effects of drugs and other compounds on the body, as well as to study the biochemical and physiological effects of hormones and neurotransmitters. Finally, 3-BCMO could be used to develop new compounds for the treatment of a variety of diseases, such as cancer and infectious diseases.

Synthesis Methods

3-BCMO is synthesized through a reaction between tert-butyl bromide and chloromethyl methyl ether in the presence of a base, such as sodium hydroxide. The reaction takes place at room temperature and is often completed within 30 minutes. The product is then purified by recrystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole involves the reaction of tert-butylamine, formaldehyde, and chloromethyl methyl ether in the presence of an acid catalyst to form the intermediate 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-2-oxazole. This intermediate is then treated with sodium hydroxide to form the final product.", "Starting Materials": ["tert-butylamine", "formaldehyde", "chloromethyl methyl ether", "acid catalyst", "sodium hydroxide"], "Reaction": ["1. Combine tert-butylamine, formaldehyde, and chloromethyl methyl ether in the presence of an acid catalyst", "2. Heat the mixture to reflux for several hours", "3. Allow the mixture to cool and extract the product with a suitable solvent", "4. Treat the intermediate with sodium hydroxide to form the final product"] }

CAS RN

2648972-58-9

Molecular Formula

C9H16ClNO

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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